10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-Methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a hexahydro-dibenzo-diazepinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazepine Core: The initial step involves the formation of the dibenzo[b,e][1,4]diazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as o-phenylenediamine and a suitable diketone, under acidic or basic conditions.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: The next step involves the introduction of the methoxybenzyl and methoxyphenyl groups. This can be done through nucleophilic substitution reactions using 4-methoxybenzyl chloride and 2-methoxyphenyl bromide, respectively, in the presence of a base like potassium carbonate.
Final Cyclization and Purification: The final step involves cyclization to form the hexahydro-dibenzo-diazepinone structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the diazepinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could act on central nervous system receptors, making it a candidate for the development of new anxiolytic or antipsychotic drugs.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Lorazepam: A benzodiazepine with sedative and anxiolytic properties.
Uniqueness
Compared to these similar compounds, 10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific methoxy substitutions, which may confer distinct pharmacological properties and a different spectrum of biological activities. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C28H28N2O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O3/c1-32-20-16-14-19(15-17-20)18-30-24-11-5-4-9-22(24)29-23-10-7-12-25(31)27(23)28(30)21-8-3-6-13-26(21)33-2/h3-6,8-9,11,13-17,28-29H,7,10,12,18H2,1-2H3 |
InChI Key |
OVALUAZQWTVGQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5OC |
Origin of Product |
United States |
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